molecular formula C21H30N2O B8243199 (R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole

Cat. No.: B8243199
M. Wt: 326.5 g/mol
InChI Key: JFVZELBQWXPAKH-QGZVFWFLSA-N
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Description

(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine core substituted with a dicyclopentylmethyl group at the 6-position and an ethyl group at the 4-position of the oxazoline ring. Key properties include:

  • Molecular Formula: C₂₁H₃₀N₂O
  • Molecular Weight: 326.48 g/mol .
  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) to maintain stability .
  • Hazard Profile: Classified with warnings for skin irritation (H315) and eye irritation (H319), necessitating protective measures during handling .

This compound is primarily used in laboratory research, such as in asymmetric catalysis or ligand design, but is explicitly advised against for drug or household applications .

Properties

IUPAC Name

(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-2-17-14-24-21(22-17)19-13-7-12-18(23-19)20(15-8-3-4-9-15)16-10-5-6-11-16/h7,12-13,15-17,20H,2-6,8-11,14H2,1H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZELBQWXPAKH-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group through alkylation reactions. The oxazole ring is then formed via cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole, each with distinct chemical and physical properties.

Scientific Research Applications

®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Dicyclohexylmethyl vs. Dicyclopentylmethyl Substituents
  • Compound: (R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole Molecular Formula: C₂₃H₃₄N₂O Molecular Weight: 354.53 g/mol .
(b) Trifluoromethyl Substituent
  • Compound : (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
    • CAS : 1192019-22-9
    • Key Difference : The electron-withdrawing trifluoromethyl group enhances metabolic stability and polarizability, making this compound relevant in medicinal chemistry .

Substituent Variations on the Oxazoline Ring

(a) Ethyl vs. Methyl Groups
  • Compound : (R)-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole
    • CAS : 2828438-69-1
    • Purity : 97% .
    • Key Difference : The smaller methyl group reduces steric hindrance, which may improve reaction kinetics in catalytic cycles compared to the ethyl analog.
(b) Phenyl vs. Ethyl Groups
  • Compound : (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
    • CAS : 117408-99-8
    • Molecular Formula : C₁₄H₁₂N₂O .
    • Key Difference : The aromatic phenyl group introduces π-π stacking capabilities, useful in supramolecular chemistry, whereas the ethyl group prioritizes flexibility .

Steric and Electronic Modifications

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole C₂₁H₃₀N₂O 326.48 Dicyclopentylmethyl, ethyl Lab research, asymmetric catalysis
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole C₂₃H₃₄N₂O 354.53 Dicyclohexylmethyl, ethyl Increased lipophilicity
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole C₁₆H₁₂F₃N₂O 329.28 Trifluoromethyl, phenyl Medicinal chemistry
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole C₂₄H₂₃N₂O 349.45 Benzhydryl, methyl High purity (97%), catalytic studies

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